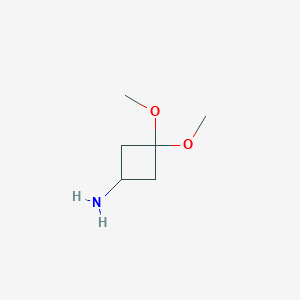

3,3-Dimethoxycyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJXGHDIJFLEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638759-70-2 | |

| Record name | 3,3-dimethoxycyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethoxycyclobutan 1 Amine and Its Core Structure

Strategies for the Construction of the Cyclobutane (B1203170) Ring

The formation of the strained four-membered cyclobutane ring is a significant challenge in organic synthesis. Various methodologies have been developed to access this important structural motif, often beginning with the synthesis of a cyclobutanone (B123998) precursor.

Cyclodialkylation Approaches to Cyclobutanone Precursors

One of the classical and effective methods for constructing the cyclobutane framework is through the cyclodialkylation of 1,3-dihalopropanes. utexas.edu This approach typically involves the reaction of a 1,3-dihalopropane with a suitable carbon nucleophile, leading to the formation of the four-membered ring. For instance, the reaction of 1,3-dibromopropane (B121459) with methyl methylthiomethyl sulfoxide (B87167) can be utilized to generate cyclobutanone dimethyl dithioacetal S-oxide, which serves as a precursor to cyclobutanone. orgsyn.org This method provides a reliable entry into the cyclobutanone system, which can then be further functionalized.

Hydrolysis and Deprotection of Cyclobutanone Acetals and Dithioacetals

Cyclobutanone precursors are often synthesized in a protected form, such as acetals or dithioacetals, to prevent unwanted side reactions. The subsequent deprotection or hydrolysis of these groups is a critical step to unveil the ketone functionality. rsc.orgcapes.gov.br The hydrolysis of acetals is an acid-catalyzed process that is the reverse of acetal (B89532) formation. youtube.comchemistrysteps.com By employing a large excess of water in the presence of an acid catalyst, the equilibrium can be shifted towards the formation of the ketone. youtube.comchemistrysteps.com

Cyclization Reactions in Four-Membered Ring Formation

Cyclization reactions represent a fundamental strategy for the synthesis of four-membered rings. rsc.orgcapes.gov.brnumberanalytics.com These reactions involve the formation of a new bond between two atoms within a linear precursor to form the cyclic structure. numberanalytics.com Intramolecular nucleophilic substitution is a common approach, where a nucleophile displaces a leaving group at a γ-position. rsc.org Transition metal catalysts have also been instrumental in facilitating cyclization reactions, allowing for the synthesis of complex four-membered heterocycles with high regioselectivity. numberanalytics.com For instance, the cyclization of functionalized aminophosphonates has been studied to form four-membered rings, highlighting the preference for the formation of the smaller ring over a six-membered ring. nih.gov Additionally, intramolecular radical cyclizations have been shown to produce cyclobutane derivatives. oup.com

Intramolecular [2+2]-Photocycloaddition for Cyclobutyl Scaffolds

Photocycloaddition reactions, particularly the intramolecular [2+2] cycloaddition, offer a powerful and direct method for the construction of cyclobutane rings. acs.orgrsc.org This reaction involves the light-induced union of two olefin units to form a four-membered ring. acs.orgrsc.org The stereoselectivity of these reactions can often be controlled, leading to specific diastereomers. acs.org Copper(I) catalysis has been shown to be effective in promoting intramolecular [2+2] photocycloadditions, particularly for substrates with a three-atom tether between the reacting olefins. acs.org This method has been successfully applied in the synthesis of various complex molecules, including nucleoside analogues. acs.org Recent advancements have also demonstrated the use of visible light-induced energy transfer for intramolecular [2+2] cycloadditions, providing a milder and more efficient route to bridged cyclobutanes. nih.gov

Introduction of the Amine Functionality

Once the cyclobutane core is established, the next critical step is the introduction of the amine functionality. A common strategy involves the reductive amination of a cyclobutanone precursor. This reaction typically involves the treatment of the ketone with an amine in the presence of a reducing agent. Another approach is the conversion of a cyclobutanol (B46151) to an amine, which can be achieved through various synthetic transformations. The strategic placement of the amine group is crucial for the final structure and biological activity of the target molecule. The introduction of a nitrogenous functionality at a late stage can be advantageous to minimize reactions on more complex, unwieldy compounds. baranlab.org

Synthesis of Related Cyclobutane-1-carbonitrile Intermediates

The synthesis of 3,3-dimethoxycyclobutan-1-amine often proceeds through key intermediates, among which cyclobutane-1-carbonitrile derivatives are of significant interest. These nitrile compounds serve as versatile precursors that can be readily converted to the target primary amine functionality. The strategic introduction of the nitrile group onto the cyclobutane ring is a critical step, and various synthetic routes have been developed to access these intermediates.

A primary route to the core cyclobutane structure involves the cyclization of acyclic precursors. For instance, the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a direct precursor to nitrile-containing intermediates, is well-established. This reaction typically involves the condensation of a malonic ester with a suitable 1,3-dielectrophile. chemicalbook.com A common method utilizes diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane (B40201) in the presence of a strong base like sodium hydride. chemicalbook.com

The resulting dicarboxylate can then be selectively hydrolyzed and decarboxylated to yield the corresponding monocarboxylic acid or its ester, such as methyl 3,3-dimethoxycyclobutane-1-carboxylate. achemblock.com Standard organic transformations can then be employed to convert the carboxylic acid or ester functionality into a nitrile group. This typically involves a two-step sequence of converting the carboxylic acid to a primary amide, followed by dehydration using reagents like phosphorus oxychloride or trifluoroacetic anhydride.

While direct synthesis routes to 3,3-dimethoxycyclobutane-1-carbonitrile are not extensively documented in the provided literature, the synthesis of related dialkoxy nitriles offers insight into relevant methodologies. For example, 3,3-dialkoxypropionitriles can be synthesized via the oxidation of acrylonitrile (B1666552) in the presence of an alcohol and a palladium/copper catalyst system. google.com Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which is a powerful method for constructing five-membered heterocyclic rings that can be subsequently cleaved to yield functionalized acyclic nitriles, a strategy that highlights the versatility of nitrile-containing building blocks in synthesis. researchgate.net

Table 1: Synthesis of a Key Cyclobutane Precursor

| Reactants | Reagents & Conditions | Product | Yield |

| 1,3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | Sodium hydride, DMF, 70°C, 24h reflux | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 90% chemicalbook.com |

Stereoselective Synthesis and Chiral Cyclobutanone Intermediates

The biological activity of molecules often depends on their stereochemistry, making the enantioselective synthesis of chiral compounds like this compound a critical area of research. Chiral cyclobutanes are core structures in numerous natural products and pharmaceutical agents. rsc.orgchemistryviews.org The development of synthetic methods that control the stereochemistry at the C-1 position of the cyclobutane ring is paramount.

A prominent strategy for achieving stereocontrol is through the use of chiral cyclobutanone intermediates. These ketones provide a prochiral center that can be subjected to stereoselective transformations to introduce the desired amine functionality. A key precursor, 3-oxocyclobutane-1,1-dicarboxylate, can be derived from the hydrolysis of the corresponding 3,3-dimethoxy ketal.

Several modern catalytic methods have been developed for the asymmetric synthesis of chiral cyclobutanes:

Transition-Metal Catalysis : Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters has been shown to produce chiral cyclobutanes with high diastereoselectivity and enantioselectivity. rsc.org The choice of the chiral diene ligand is crucial for controlling the stereochemical outcome. rsc.org

Organocatalysis : Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes. nih.gov These products serve as versatile platforms for further synthetic manipulations. nih.gov

Biocatalysis : Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and selective method for the reduction of ketones. The stereoselective reduction of a prochiral cyclobutanone can yield a chiral cyclobutanol with high diastereomeric and enantiomeric excess. nih.gov This alcohol can then be converted to the amine, for example, via a Mitsunobu reaction or by activation and displacement with an azide (B81097) followed by reduction. A highly trans-diastereoselective synthesis of a substituted aminocyclobutanol was achieved using a KRED-catalyzed reduction of the corresponding ketone. nih.gov

Chiral Pool Synthesis : Naturally occurring chiral molecules, such as (-)-α-pinene, can be used as starting materials. Oxidative cleavage of these terpenes can provide enantiomerically pure cyclobutanone derivatives, which are valuable synthons for more complex chiral molecules. researchgate.net

The general approach for the stereoselective synthesis of this compound would likely involve the asymmetric reduction or reductive amination of a prochiral 3,3-dimethoxycyclobutanone intermediate using one of the catalytic methods described above.

Table 2: Modern Approaches to Stereoselective Cyclobutane Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Rhodium-Catalyzed Arylation | Rhodium / Chiral Diene Ligand | Cyclobutene-1-carboxylates | Highly diastereo- and enantioselective C-C bond formation. rsc.org |

| Brønsted Acid Catalysis | Chiral N-triflyl phosphoramide | Bicyclo[1.1.0]butanes | Enantioselective isomerization to chiral cyclobutenes under mild conditions. nih.gov |

| Biocatalytic Reduction | Ketoreductase (KRED) | Prochiral cyclobutanones | Highly selective reduction to form chiral alcohols. nih.gov |

| Photocycloaddition | Iridium photosensitizer / Chiral Ligand | Alkenes | Cascade asymmetric allylic etherification followed by [2+2] cycloaddition. chemistryviews.org |

| Chiral Pool Synthesis | N/A (Uses chiral starting material) | Terpenes (e.g., α-pinene) | Utilizes existing chirality from natural sources to produce chiral synthons. researchgate.net |

Chemical Reactivity and Derivatization of 3,3 Dimethoxycyclobutan 1 Amine

Reactions of the Amine Group

The primary amine group in 3,3-Dimethoxycyclobutan-1-amine serves as a versatile handle for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures.

Amide Formation

The nucleophilic nature of the primary amine readily facilitates its reaction with carboxylic acids and their derivatives to form stable amide bonds. This transformation is a cornerstone of medicinal chemistry, allowing for the coupling of the cyclobutane (B1203170) moiety to various molecular fragments. The general reaction involves the activation of a carboxylic acid, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of this compound. nih.govyoutube.com Alternatively, the amine can react directly with more reactive acyl chlorides or anhydrides.

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid/Derivative | Coupling Agent/Conditions | Product |

|---|---|---|

| Benzoic acid | EDC, HOBt, DMF | N-(3,3-dimethoxycyclobutyl)benzamide |

| Acetic anhydride | Pyridine | N-(3,3-dimethoxycyclobutyl)acetamide |

This table represents generalized reactions and conditions for amide formation. Specific examples for this compound are not detailed in the provided search results.

Sulfonamide Synthesis

In a similar vein to amide formation, the amine group of this compound can be readily converted into a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. google.comnih.gov Sulfonamides are a critical class of compounds in pharmaceuticals, and the ability to incorporate the 3,3-dimethoxycyclobutyl motif provides a pathway to novel drug candidates.

Table 2: General Sulfonamide Synthesis

| Sulfonyl Chloride | Base | Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine | N-(3,3-dimethoxycyclobutyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Pyridine | N-(3,3-dimethoxycyclobutyl)methanesulfonamide |

This table illustrates general conditions for sulfonamide synthesis. Specific research findings for this compound were not available in the search results.

Formation of Bicyclic Urea (B33335) Derivatives

The primary amine of this compound can participate in reactions to form urea derivatives. A common method involves reaction with an isocyanate. organic-chemistry.orgnih.gov The synthesis of bicyclic urea derivatives would likely involve a multi-step sequence, potentially starting with the formation of a urea, followed by an intramolecular cyclization reaction. The specifics of such a transformation would be highly dependent on the nature of the second reactant and the reaction conditions employed.

Utility in Compound Library Synthesis

The robust and predictable reactivity of the amine group makes this compound an attractive building block for the synthesis of compound libraries. Its ability to readily undergo amide and sulfonamide formation allows for the rapid generation of a multitude of diverse structures by varying the carboxylic acid or sulfonyl chloride coupling partner. This parallel synthesis approach is a powerful tool in drug discovery for the exploration of structure-activity relationships.

Transformations Involving the Dimethoxy Acetals

The geminal dimethoxy acetal (B89532) group on the cyclobutane ring is another key reactive site. Under acidic conditions, acetals can be hydrolyzed to reveal the corresponding ketone. This transformation of this compound derivatives would yield 3-aminocyclobutanone (B3028992) derivatives. The resulting ketone can then be subjected to a variety of further chemical modifications, such as reduction to an alcohol, reductive amination, or participation in condensation reactions, further expanding the chemical space accessible from this starting material.

Reactivity of the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain. This inherent strain can be exploited in certain chemical reactions, leading to ring-opening or ring-expansion products. While specific examples for this compound derivatives are not prevalent in the provided search results, related cyclobutane systems are known to undergo rearrangements under thermal or catalytic conditions. For instance, thermal ring-opening can lead to the formation of butadiene derivatives, while transition metal-catalyzed reactions can promote various cycloadditions and rearrangements. The specific outcome of such reactions would be influenced by the nature of the substituents on the cyclobutane ring and the reaction conditions.

Synthesis and Reactions of Related Cyclobutane-Containing Derivatives

Cyclobutane Carboxamides

The synthesis of cyclobutane carboxamides can be achieved through various methods, including the coupling of a cyclobutane-containing amine with a carboxylic acid or its activated derivative. One notable approach involves the use of C–H functionalization logic, where a carbonyl group on the cyclobutane ring directs the installation of other functional groups. acs.org This strategy simplifies the stereocontrolled synthesis of complex cyclobutanes. acs.org For instance, 2,4-diphenyl-N-(quinolin-8-yl)cyclobutane-1-carboxamide has been synthesized via a palladium-catalyzed C-H arylation reaction. acs.org

The reactivity of cyclobutane carboxamides is diverse. They can serve as precursors to other functional groups or as key components in the synthesis of biologically active molecules. For example, certain cyclobutane carboxamide derivatives have been investigated as inhibitors of fungal melanin (B1238610) biosynthesis, demonstrating their potential as fungicides. nih.gov The interaction of these amides with specific amino acid residues in the target enzyme highlights the importance of the cyclobutane scaffold in directing biological activity. nih.gov

| Cyclobutane Carboxamide Derivative | Synthesis Method | Key Reaction/Application |

| 2,4-Diphenyl-N-(quinolin-8-yl)cyclobutane-1-carboxamide | Palladium-catalyzed C-H arylation | C-H functionalization precursor |

| Cyclobutane carboxamide inhibitors of scytalone (B1230633) dehydratase | Amide coupling from corresponding amines and carboxylic acids | Fungicidal activity by inhibiting melanin biosynthesis |

Cyclobutane Carbonitriles

Cyclobutane carbonitriles are valuable intermediates in organic synthesis. One synthetic route to these compounds involves the reaction of 1-bromo-3-cyanopropane with a base, leading to cyclization and the formation of cyclopropanecarbonitrile, which can be seen as a related but smaller ring system. cutm.ac.in A more direct approach to cyclobutane systems can be inferred from general cyclization strategies. cutm.ac.in

The reactivity of the nitrile group in cyclobutane carbonitriles allows for its conversion into various other functionalities. For instance, hydrolysis can yield cyclobutanecarboxylic acids, while reduction can afford cyclobutane-containing amines. The nitrile group can also participate in cycloaddition reactions and other carbon-carbon bond-forming transformations.

| Cyclobutane Derivative | Synthesis Method | Key Reaction |

| Cyclopropanecarbonitrile | Cyclization of 1-bromo-3-cyanopropane | Hydrolysis to carboxylic acid |

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate: Synthesis and Reactions

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a key intermediate in the synthesis of various cyclobutane derivatives. innospk.comsynthonix.comchemicalbook.com A common synthetic method involves the reaction of 1,3-dibromo-2,2-dimethoxypropane (B40201) with diisopropyl malonate in the presence of a base like sodium hydride. innospk.comchemicalbook.com This reaction proceeds via a cyclization mechanism to form the four-membered ring. innospk.comchemicalbook.com

This dicarboxylate undergoes several important reactions. Hydrolysis, often with an acid catalyst like trifluoroacetic acid, can selectively remove the methoxy (B1213986) groups to yield diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This ketoester is a versatile building block for further transformations. Additionally, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid. The compound can also participate in condensation and carbonylation reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,3-Dibromo-2,2-dimethoxypropane | Diisopropyl malonate | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Cyclization |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Trifluoroacetic acid | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Hydrolysis |

Platinum(II) Complexes with Cyclobutanedicarboxylate Ligands

Platinum(II) complexes featuring cyclobutanedicarboxylate ligands have been synthesized and characterized for their potential applications, including as anticancer agents. memphis.edunih.gov The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as a dihalo(diamine)platinum(II) complex, with a cyclobutanedicarboxylic acid or its salt. memphis.edu The cyclobutanedicarboxylate ligand coordinates to the platinum center, often forming a chelate ring. memphis.edu

| Platinum(II) Complex Type | Ligands | Significance |

| [Pt(II)(HMI)2(1,1-cyclobutanedicarboxylato)] | Hexamethyleneimine, 1,1-Cyclobutanedicarboxylate | Potential anticancer properties |

| (C^N)Pt(acac) | Benzoaryl-pyridines, Acetylacetonate | Tunable photophysical and electroluminescent properties |

Heterocyclic Derivatives Incorporating Cyclobutane Scaffolds

The integration of cyclobutane rings into heterocyclic systems has led to the development of novel compounds with diverse applications. jmchemsci.comnih.gov Synthetic strategies often involve the use of cyclobutane-containing building blocks in reactions that form the heterocyclic ring. For example, a [2+2] cycloaddition can be used to construct the cyclobutane ring, which is then further elaborated to form a fused or spirocyclic heterocyclic system. harvard.edu Visible-light-promoted intramolecular dearomatization of indole (B1671886) derivatives can also lead to cyclobutane-fused spiroindolines. acs.org

The resulting heterocyclic derivatives exhibit a wide range of chemical reactivity, depending on the nature of both the cyclobutane and the heterocyclic components. These compounds are of interest in medicinal chemistry, as the rigid cyclobutane scaffold can impart specific conformational constraints that are beneficial for biological activity. nih.gov The development of novel synthetic methods, such as photoredox catalysis and multicomponent reactions, continues to expand the accessible chemical space of these complex molecules. jmchemsci.comacs.org

| Synthetic Strategy | Resulting Scaffold | Key Feature |

| [2+2] Cycloaddition | Fused or spirocyclic heterocycles | Rigid molecular framework |

| Visible-light-promoted dearomatization | Cyclobutane-fused spiroindolines | Access to complex polycyclic systems |

Applications in Medicinal Chemistry and Biological Research

Role as a Modular Synthon for Enzyme Inhibitors

The inherent reactivity and defined stereochemistry of 3,3-dimethoxycyclobutan-1-amine and its derivatives make them ideal starting points for the synthesis of targeted enzyme inhibitors. By incorporating the cyclobutane (B1203170) motif, medicinal chemists can explore new chemical space and develop inhibitors with improved potency and selectivity.

Derivatives of this compound have been identified as key synthons for producing inhibitors of hydrolase enzymes. Specifically, the hydrochloride salt of its parent compound, 2,2-dimethoxycyclobutan-1-aminium chloride, is utilized as a modular building block for creating potential inhibitors of serine proteases and metalloproteases. google.com The electrophilic nature of the cyclobutanone (B123998) carbonyl, which can be unmasked from the dimethoxy acetal (B89532), allows these compounds to mimic the tetrahedral transition state of substrate hydrolysis. nih.gov

For instance, an α-amido cyclobutanone was designed as a transition-state mimetic for the quorum-quenching metallo-γ-lactonase AiiA. google.com This compound was found to be a competitive inhibitor of the dicobalt(II) form of the enzyme. google.com The research in this area highlights the utility of the cyclobutane scaffold in designing molecules that can effectively interact with the active sites of various hydrolases. google.comnih.gov

The Janus kinase (JAK) family of enzymes is a critical target for treating autoimmune diseases and cancers. google.comgoogle.com While the blockbuster JAK inhibitor Tofacitinib is built upon a piperidine (B6355638) core, google.comnih.gov research has demonstrated that incorporating a cyclobutane ring can lead to highly potent and selective JAK inhibitors. nih.gov

Patents have been filed for a class of cyclobutane and methylcyclobutane (B3344168) derivatives that function as JAK inhibitors, intended for treating inflammatory disorders, autoimmune diseases, and cancer. google.comgoogle.com Specifically, the use of a cis-1,3-cyclobutane diamine linker has been shown to yield JAK1 inhibitors with potencies in the low nanomolar range and excellent selectivity over other JAK family members. nih.gov This demonstrates the value of the cyclobutane scaffold in designing next-generation, selective JAK inhibitors.

Table 1: Cyclobutane Derivatives in JAK Inhibition

| Compound Class | Target | Significance | Reference |

|---|---|---|---|

| Cyclobutane and methylcyclobutane derivatives | Janus Kinases (JAKs) | Patented for use in treating JAK-associated diseases like inflammatory and autoimmune disorders. | google.comgoogle.com |

Casitas B-lineage lymphoma b (CBL-B) is an E3 ubiquitin ligase that negatively regulates immune cell activation, making it a prime target for cancer immunotherapy. nih.govfirstwordpharma.com Inhibition of CBL-B can enhance the immune system's ability to fight tumors. nurixtx.comtargetedonc.com A first-in-class CBL-B inhibitor, NX-1607, has advanced to clinical trials for treating advanced solid tumors. nih.govfirstwordpharma.compatsnap.com

NX-1607 and its analogs function as "intramolecular glues," locking the CBL-B protein in an inactive conformation. nih.govfirstwordpharma.com This novel mechanism of action is significant because the protein lacks a traditional active site that can be easily targeted by conventional inhibitors. firstwordpharma.com While the detailed synthesis of NX-1607 is not fully disclosed in the reviewed literature, the development of such unique inhibitors showcases the innovative strategies being employed to target challenging proteins like CBL-B. The crystal structure of a related inhibitor bound to CBL-B has been solved, providing insight into this allosteric inhibition mechanism. rcsb.org The search results did not, however, explicitly link the synthesis of these specific CBL-B inhibitors to a this compound precursor.

The Nsp13 helicase is a highly conserved and essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it an attractive target for antiviral drug development. mdpi.comnih.gov In the search for new COVID-19 therapeutics, a library of substituted α-aminocyclobutanones, derived from a versatile synthon, was screened in silico against various SARS-CoV-2 proteins. google.com

This screening identified several aminocyclobutanone analogs as potential hits against the Nsp13 helicase. google.comnih.gov Subsequent antiviral testing confirmed that cyclobutanone derivatives exhibit anti-SARS-CoV-2 activity. google.com This research highlights the potential of aminocyclobutanone scaffolds, accessible from precursors like this compound, as a foundation for developing novel helicase inhibitors to combat current and future coronavirus threats. google.com

Table 2: Aminocyclobutanones as Potential SARS-CoV-2 Inhibitors

| Screening Method | Viral Target | Key Finding | Reference |

|---|---|---|---|

| In silico screening of an ɑ-aminocyclobutanone library | SARS-CoV-2 Nsp13 helicase | Analogs identified as potential inhibitors of the viral helicase. | google.comnih.gov |

Development of Cyclobutane-Containing Pharmaceutical Agents

The introduction of a cyclobutane ring into pharmacologically active compounds is a modern strategy to enhance properties such as metabolic stability, cell permeability, and target binding. The rigid nature of the four-membered ring can lock a molecule into a bioactive conformation, leading to improved therapeutic efficacy.

The cyclobutane framework is a recurring feature in a number of natural products and synthetic compounds with significant anticancer activity. nih.gov For example, certain cyclobutane lignan (B3055560) natural products are considered lead compounds for developing new anticancer drugs. nih.gov

The synthesis of aminocyclobutane derivatives is an active area of research for creating new pharmaceuticals, including those for oncology. google.com While direct synthesis of approved anticancer drugs from this compound is not widely documented, the utility of related amino-functionalized molecules is well-established. For instance, various amino derivatives, such as aminotriazoles and amino costunolides, have been synthesized and shown to possess potent anticancer properties. nih.gov The development of these and other amine-containing anticancer agents underscores the value of synthons like this compound in providing novel molecular skeletons for cancer drug discovery. mdpi.com

Research into Anti-inflammatory Compounds

The development of novel anti-inflammatory agents is a critical area of research, aimed at addressing a wide range of debilitating conditions. While direct studies detailing the anti-inflammatory properties of this compound itself are not prevalent in publicly accessible literature, its structural motifs are relevant to the design of new anti-inflammatory drugs. The amine functionality provides a handle for derivatization, allowing for its incorporation into larger molecules that target key inflammatory pathways. For instance, derivatives of various amine compounds are actively being investigated for their ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are central to the inflammatory cascade. nih.gov

Research on other cyclobutane derivatives has demonstrated their potential in treating inflammatory disorders. For example, compounds based on a 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) scaffold have been discovered as potent antagonists of the CXCR2 receptor, a key player in inflammatory cell recruitment. nih.gov This highlights the utility of the cyclobutane core in positioning functional groups in a precise spatial orientation to achieve high-affinity binding to inflammation-related targets.

Precursors for Skeletal Muscle Troponin Activators (e.g., Reldesemtiv)

One of the notable applications of cyclobutane derivatives is in the synthesis of skeletal muscle troponin activators. Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) that was developed for the potential treatment of diseases involving muscle weakness and fatigue. nih.govnih.gov FSTAs function by sensitizing the sarcomere to calcium, which increases muscle contractility at submaximal stimulation frequencies. mdpi.com

Although the precise, publicly documented synthetic route from this compound to Reldesemtiv is proprietary, the structure of Reldesemtiv contains a substituted cyclobutane ring that is crucial for its activity. The cyclobutane moiety serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal interaction with the troponin complex. The development of Reldesemtiv from earlier screening hits involved property-based optimization to improve metabolic stability and in vivo potency, a process where the unique structural contributions of the cyclobutane ring are invaluable. nih.govnih.gov

Mechanistic Insights into Biological Activity

Understanding how a molecule interacts with biological systems at a molecular level is fundamental to drug development. This includes its effects on enzyme function and its ability to bind to other critical macromolecules.

Enzyme Inhibition Mechanisms

Derivatives of amine compounds are frequently explored as enzyme inhibitors. The mechanism of inhibition can vary widely, from competitive inhibition, where the molecule competes with the natural substrate for the enzyme's active site, to non-competitive or allosteric inhibition, where it binds to a different site and induces a conformational change that reduces the enzyme's activity.

In the context of inflammation, for example, derivatives of the anti-inflammatory drug naproxen (B1676952) have been synthesized with various amine-containing thiourea (B124793) moieties. nih.gov Some of these derivatives have shown potent inhibition of the 5-lipoxygenase (5-LOX) enzyme, with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies of such compounds help to elucidate the binding modes, often revealing key hydrogen bonds and hydrophobic interactions within the enzyme's active site that are responsible for the inhibitory activity. beilstein-journals.org While specific studies on this compound are limited, its structure is amenable to be incorporated into scaffolds designed to target various enzyme classes, including kinases, proteases, and metabolic enzymes like cytochrome P450. beilstein-journals.org

Computational and Spectroscopic Studies of 3,3 Dimethoxycyclobutan 1 Amine and Its Derivatives

Molecular Modeling and Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery process, significantly reducing the time and resources required for the development of new therapeutic agents. researchgate.net By leveraging computational power, CADD facilitates the design and optimization of molecules with desired biological activities. researchgate.net For a molecule like 3,3-Dimethoxycyclobutan-1-amine, CADD can be instrumental in exploring its potential as a pharmacophore.

The cyclobutane (B1203170) ring, a key feature of this compound, offers a three-dimensional structure that can be exploited in medicinal chemistry. researchgate.net Its inclusion in drug candidates can lead to conformational restriction, which may reduce the entropic penalty upon binding to a biological target. researchgate.net

Ligand Design and Optimization Strategies

Ligand-based and structure-based drug design are two primary strategies in CADD. researchgate.net In the absence of a known 3D structure of a biological target, ligand-based methods are employed. nih.gov These methods rely on the knowledge of molecules that are known to interact with the target to build a pharmacophore model, which defines the essential steric and electronic features required for optimal interaction. researchgate.net

For derivatives of this compound, ligand design strategies would involve the systematic modification of the core structure to enhance binding affinity and selectivity for a specific target. This could include altering the substitution pattern on the cyclobutane ring or modifying the amine and methoxy (B1213986) functional groups. The goal is to create a library of virtual compounds that can be screened for their potential biological activity. enamine.net

Optimization of a lead compound derived from the this compound scaffold would involve iterative cycles of design, computational evaluation, and synthesis of the most promising candidates. Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to correlate the physicochemical properties of the designed ligands with their biological activity, guiding the optimization process. nih.gov

Molecular Docking Studies and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This method is crucial for understanding the binding mode and affinity of potential drug candidates. nih.gov For this compound and its derivatives, docking studies would be performed against the 3D structure of a target protein.

The process involves preparing the 3D structures of both the ligand and the target protein. youtube.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov

Predicting the binding site on a target protein is another critical aspect of CADD. nih.gov Various computational tools can identify potential binding pockets on a protein's surface. nih.gov For a novel scaffold like this compound, these prediction methods would be essential in identifying potential biological targets. One such method is based on the amino acid composition of known ligand-binding sites. acs.org

A hypothetical molecular docking study of a derivative of this compound against a protein kinase could yield the following results:

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound A | -8.5 | ASP234, LYS78, TYR156 |

| Compound B | -7.9 | ASP234, LEU155 |

| Compound C | -9.2 | ASP234, LYS78, TYR156, PHE233 |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. sumitomo-chem.co.jp It is widely applied to study reaction mechanisms and predict the stability of various chemical compounds. sumitomo-chem.co.jpresearchgate.net

For this compound, DFT calculations can provide valuable insights into its reactivity and stability. The inherent ring strain of the cyclobutane ring is a significant factor influencing its chemical behavior. nih.gov DFT can be used to calculate this ring strain energy, which is crucial for understanding the thermodynamics of reactions involving ring-opening or modification. digitellinc.comacs.org Studies have shown that for cyclobutane, relief of ring strain can be a driving force in certain reactions. nih.gov

DFT calculations are also instrumental in elucidating reaction mechanisms. researchgate.netresearchgate.netmdpi.com By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information helps in understanding the feasibility of a proposed reaction pathway. For instance, in the synthesis of derivatives of this compound, DFT could be used to model the reaction steps and predict the most likely products.

The stability of different conformers of this compound and its derivatives can also be assessed using DFT. By calculating the relative energies of various conformations, the most stable structures can be identified. This is particularly important for understanding how the molecule might interact with a biological target.

A summary of hypothetical DFT-calculated energies for different conformers of this compound is presented below:

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Amine | 0.00 |

| Axial Amine | +1.25 |

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized chemical compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methoxy groups and the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would be particularly informative about the substitution pattern and stereochemistry of the molecule. The protons on a substituted cyclobutane ring can be diastereotopic, leading to more complex splitting patterns than might be initially expected. masterorganicchemistry.com The ¹³C NMR spectrum of unsubstituted cyclobutane shows a single peak at approximately 22.4 ppm. docbrown.info For this compound, the carbon signals would be shifted due to the presence of the substituents, and the number of signals would reflect the symmetry of the molecule.

NMR techniques like NOESY can be used to determine the relative stereochemistry of substituents on the cyclobutane ring by observing through-space interactions between protons. nih.govacs.org This is crucial for distinguishing between cis and trans isomers.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.5 - 3.8 | 50 - 55 |

| C2/C4-H₂ | 2.0 - 2.5 | 35 - 40 |

| C3 | - | 80 - 85 |

| OCH₃ | 3.2 - 3.4 | 50 - 55 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. creative-proteomics.com

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. jove.com The presence of an odd number of nitrogen atoms in the molecule results in an odd nominal molecular weight, which is a useful diagnostic tool known as the nitrogen rule. jove.com

The fragmentation of cyclic amines in the mass spectrometer often involves α-cleavage, leading to the formation of characteristic iminium ions. ntu.edu.sgnih.gov The fragmentation pattern of this compound would be expected to show ions resulting from the loss of a methoxy group, a methyl group, or cleavage of the cyclobutane ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. waters.com

A summary of expected key fragments in the mass spectrum of this compound is shown in the table below:

| m/z | Possible Fragment Identity |

| 145 | [M]⁺ |

| 130 | [M - CH₃]⁺ |

| 114 | [M - OCH₃]⁺ |

| 86 | [M - C₂H₅O₂]⁺ |

| 58 | [C₃H₈N]⁺ |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive insight into the solid-state conformation and packing of a molecule. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, this section will detail the principles of the technique and the expected structural insights that would be gained from such an analysis.

A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural information. The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to generate a three-dimensional electron density map. From this map, the precise positions of the individual atoms can be determined.

Hypothetical Crystallographic Data for this compound

The data obtained from a single-crystal X-ray diffraction experiment is typically presented in a standardized format. The following interactive table represents a hypothetical set of crystallographic data for this compound, based on typical values for similar small organic molecules and substituted cyclobutane derivatives.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Empirical Formula | C6H13NO2 | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 131.17 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems, characterized by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| a (Å) | 8.5 Å | The lengths of the unit cell axes. |

| b (Å) | 10.2 Å | |

| c (Å) | 9.8 Å | |

| α (°) | 90° | The angles between the unit cell axes. For a monoclinic system, α and γ are 90°. |

| β (°) | 105° | |

| γ (°) | 90° | |

| Volume (ų) | 820 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.06 g/cm³ | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Detailed Research Findings from a Hypothetical Structure

A definitive single-crystal X-ray structure of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions.

Molecular Conformation: The puckering of the cyclobutane ring is a key structural feature. X-ray diffraction would precisely determine the dihedral angle of the ring, confirming whether it adopts a planar or, more likely, a puckered conformation. The degree of puckering influences the spatial arrangement of the substituents. The orientation of the amine and the two methoxy groups relative to the cyclobutane ring would be unequivocally established. This includes the determination of whether the amine group occupies an axial or equatorial position in the puckered ring.

Bond Lengths and Angles: The analysis would provide precise measurements of all bond lengths and angles. For instance, the C-C bond lengths within the cyclobutane ring are expected to be around 1.54-1.56 Å, typical for sp³-sp³ carbon bonds in a strained ring system. The C-O bond lengths of the methoxy groups would likely be in the range of 1.42 Å, and the C-N bond length of the amine group around 1.47 Å. Any significant deviations from standard values could indicate unusual electronic effects or steric strain.

Intermolecular Interactions: The solid-state packing of the molecules would be revealed, including any intermolecular hydrogen bonding. The primary amine group is a hydrogen bond donor, and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of N-H···O hydrogen bonds, linking adjacent molecules into a three-dimensional supramolecular architecture. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is a cornerstone for enabling the widespread investigation of 3,3-dimethoxycyclobutan-1-amine and its analogs. While specific methods for its synthesis are not prominently reported, strategies can be extrapolated from the synthesis of structurally related cyclobutane (B1203170) amines.

One potential avenue involves the modification of existing methods for creating 3,3-disubstituted cyclobutanamines. For instance, the synthesis of 3,3-diarylcyclobutylamines has been achieved through the reaction of iminium ions with diaryl ketones, followed by in-situ reduction. A similar approach could potentially be adapted by utilizing a ketone precursor bearing gem-dimethoxy groups.

Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for the synthesis of chiral amines. Engineered enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), have demonstrated high efficiency and stereoselectivity in the synthesis of complex amine structures. These biocatalytic methods could offer a green and efficient alternative for producing enantiomerically pure forms of this compound and its derivatives, which is often crucial for biological activity.

Future research in this area should focus on developing scalable, cost-effective, and stereoselective synthetic strategies. A comparative analysis of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Chemical Synthesis (e.g., from a substituted cyclobutanone) | Well-established principles, potential for large-scale production. | May require harsh reaction conditions, potential for side products, stereocontrol can be challenging. |

| Biocatalytic Synthesis (e.g., using engineered enzymes) | High stereoselectivity, environmentally friendly (mild conditions), can reduce the number of synthetic steps. | Enzyme discovery and engineering can be time-consuming and costly, substrate scope of enzymes may be limited. |

| Photochemical Cycloadditions | Can provide access to unique cyclobutane scaffolds. | Can lead to a mixture of stereoisomers, scalability may be an issue. |

Expanding the Scope of Derivatization for Enhanced Bioactivity and Selectivity

Future research should explore the synthesis of a diverse library of derivatives by targeting the amine functionality. This could include:

N-alkylation and N-arylation: Introducing various alkyl and aryl groups can modulate the steric bulk and electronic properties of the amine, influencing its interaction with biological targets.

Amide and Sulfonamide Formation: Acylation with a variety of carboxylic acids and sulfonic acids can introduce additional functional groups and hydrogen bonding motifs, potentially leading to enhanced binding affinity and selectivity for specific enzymes or receptors.

Urea (B33335) and Thiourea (B124793) Formation: These derivatives can introduce additional hydrogen bond donors and acceptors, which are often important for target recognition.

The goal of such derivatization studies would be to identify substituents that optimize the compound's activity for a particular therapeutic target while minimizing off-target effects.

Advanced Computational Approaches in Structure-Activity Relationship (SAR) Studies

In parallel with synthetic efforts, advanced computational methods will be instrumental in guiding the design of novel derivatives and understanding their structure-activity relationships (SAR). The absence of extensive experimental data for this compound makes computational modeling an even more critical tool for initial exploration.

Key computational approaches that can be employed include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its derivatives to the active sites of various protein targets. This can help in prioritizing the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of unsynthesized compounds. This can significantly accelerate the optimization process.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes in binding.

These computational studies can provide a rational basis for the design of new analogs with improved potency and selectivity, thereby reducing the time and cost associated with drug discovery.

Potential Applications in New Therapeutic Areas and Material Science

The unique three-dimensional structure imparted by the cyclobutane ring, combined with the reactivity of the amine group, suggests that derivatives of this compound could find applications in diverse fields.

Therapeutic Areas:

The cyclobutane motif is increasingly being incorporated into drug candidates to improve properties such as metabolic stability and conformational rigidity. The introduction of the gem-dimethoxy groups could further influence these properties. Potential therapeutic areas for exploration include:

Neuroscience: The rigid scaffold of the cyclobutane ring can be used to orient pharmacophoric groups in a precise manner, which is often a requirement for potent and selective interaction with central nervous system (CNS) targets.

Oncology: Many anti-cancer agents contain amine functionalities that are crucial for their mechanism of action. Derivatives of this compound could be investigated as novel scaffolds for the development of enzyme inhibitors or receptor modulators involved in cancer progression.

Infectious Diseases: The amine group can be a key feature for antimicrobial activity. Derivatization could lead to compounds with potent activity against various pathogens.

Material Science:

The rigid and well-defined structure of the cyclobutane ring makes it an attractive building block for the creation of novel materials. Potential applications in material science include:

Polymers: The bifunctional nature of this compound (amine and the potential for functionalization at the methoxy (B1213986) groups) could allow for its use as a monomer in the synthesis of novel polymers with unique thermal and mechanical properties.

Liquid Crystals: The rigid core of the cyclobutane could be incorporated into molecules designed to exhibit liquid crystalline behavior.

Supramolecular Assemblies: The ability to form hydrogen bonds and other non-covalent interactions through the amine group could be exploited in the design of self-assembling systems with interesting properties.

The table below summarizes the potential applications and the key features of this compound that make it a promising candidate for these fields.

| Field | Potential Application | Key Features of this compound |

| Medicinal Chemistry | Novel therapeutics (CNS, oncology, infectious diseases) | Rigid scaffold, defined stereochemistry, versatile amine handle for derivatization. |

| Material Science | Monomer for polymers, liquid crystals, supramolecular chemistry | Rigid core, bifunctionality, potential for controlled self-assembly. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethoxycyclobutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cyclobutanone derivatives can react with methoxymethylamine under reductive amination (e.g., NaBH₄ or catalytic hydrogenation) . Alternative routes include [2+2] cycloaddition to form the cyclobutane core, followed by methoxy group introduction via nucleophilic substitution or oxidation-reduction sequences. Yield optimization requires controlled temperature (e.g., 0–25°C for sensitive intermediates) and inert atmospheres to prevent degradation. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ ~3.3 ppm for OCH₃) and cyclobutane ring protons (δ ~2.5–3.0 ppm, coupling constants for ring strain). 2D NMR (COSY, NOESY) resolves stereochemistry .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .

- X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry, though cyclobutane derivatives may require low-temperature crystallization .

Advanced Research Questions

Q. What are the challenges in maintaining the stability of this compound under different storage conditions?

- Methodological Answer : The compound’s stability is influenced by:

- Moisture Sensitivity : Methoxy groups can hydrolyze under acidic/basic conditions. Store in anhydrous environments (desiccants like molecular sieves) at –20°C .

- Oxidative Degradation : Cyclobutane rings are strain-prone; argon/vacuum sealing minimizes oxidation. Stability assays (TGA/DSC) and periodic HPLC analysis track degradation .

- Light Sensitivity : Amber glassware or foil wrapping prevents photolytic ring-opening reactions .

Q. How does the presence of methoxy groups on the cyclobutane ring affect the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Electronic Effects : Methoxy groups donate electron density via resonance, deactivating the ring toward electrophilic substitution but enhancing amine nucleophilicity .

- Steric Hindrance : The 3,3-dimethoxy configuration creates a rigid, crowded ring, limiting access to the amine group. Kinetic studies (e.g., competition experiments with benzyl chloride) quantify reactivity .

- Applications : The steric profile makes it suitable as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) .

Q. What strategies are effective for resolving conflicting data on the compound’s solubility and reactivity in various solvents?

- Methodological Answer :

- Solvent Screening : Systematic testing in polar aprotic (DMF, DMSO), ethereal (THF), and hydrocarbon solvents (hexane) under controlled temperatures. UV-Vis or NMR monitors solubility .

- Computational Modeling : DFT calculations (e.g., COSMO-RS) predict solvent interactions and solubility parameters .

- Contradiction Analysis : Discrepancies in literature may arise from impurities; cross-validate results using orthogonal techniques (e.g., Karl Fischer titration for water content) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for synthesis/purification steps .

- Waste Disposal : Segregate organic waste (halogen-free) and neutralize acidic/basic byproducts before disposal. Partner with certified waste management services .

- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and consult poison control (P311/P315 codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.